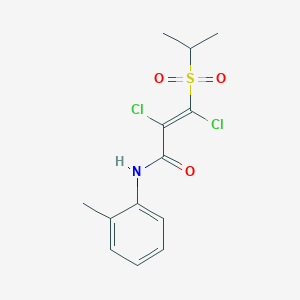

![molecular formula C6H8O2 B2657586 2-Oxaspiro[3.3]heptan-5-one CAS No. 1823367-27-6](/img/structure/B2657586.png)

2-Oxaspiro[3.3]heptan-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

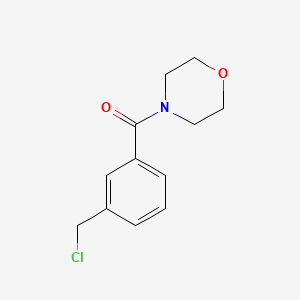

“2-Oxaspiro[3.3]heptan-5-one” is a chemical compound with the molecular formula C6H8O2 . It is related to “2-oxaspiro[3.3]heptan-5-ol”, which has a similar structure but includes an additional hydroxyl group .

Synthesis Analysis

The synthesis of “2-Oxaspiro[3.3]heptan-5-one” and related compounds has been described in the literature . For example, one process involves the reaction of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization of the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .Molecular Structure Analysis

The molecular structure of “2-Oxaspiro[3.3]heptan-5-one” is characterized by a spirocyclic scaffold, which consists of a five-membered ring fused to a three-membered ring . The compound also contains a ketone functional group, as indicated by the “-one” suffix in its name .Chemical Reactions Analysis

While specific chemical reactions involving “2-Oxaspiro[3.3]heptan-5-one” are not detailed in the search results, the compound’s structure suggests that it could participate in various organic reactions. For instance, the ketone group could undergo reactions such as reduction, oxidation, or condensation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Novel Spirocyclic Compounds : Research has demonstrated efficient methodologies for synthesizing novel spirocyclic compounds, including 2-Oxaspiro[3.3]heptan-5-one derivatives. These methodologies facilitate the production of angular spirocyclic azetidines and azaspiro[3.3]heptanes, which are useful building blocks in drug discovery. Such compounds are synthesized using practical and high-yield sequences, showcasing their potential for preparative scale applications in medicinal chemistry (Guerot et al., 2011).

Regioselective Cycloaddition : The regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate leads to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This process highlights the utility of spirocyclic compounds in accessing novel chemical spaces through efficient synthetic routes (Molchanov & Tran, 2013).

Applications in Drug Discovery and Biology

Antibacterial Activity : Spirocyclic compounds like 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl derivatives have shown potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This signifies their potential as promising leads for developing new antibacterial drugs (Odagiri et al., 2013).

Dopamine D3 Receptor Antagonists : A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes was identified as potent and selective antagonists of the dopamine D3 receptor. These compounds have been characterized for their pharmacokinetic properties and selectivity, making them relevant for further development in neurological and psychiatric disorders (Micheli et al., 2016).

Improved Synthesis and Stability

- Improved Synthesis of Spirocyclic Compounds : An enhanced synthesis approach for 2-oxa-6-azaspiro[3.3]heptane has been developed, leading to its isolation as sulfonate salts. This method yields more stable and soluble products, facilitating access to a wider range of reaction conditions. Such advancements are crucial for exploring the full potential of spirocyclic compounds in various chemical transformations (van der Haas et al., 2017).

Eigenschaften

IUPAC Name |

2-oxaspiro[3.3]heptan-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(5)3-8-4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGASCTHRZLZYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1=O)COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.3]heptan-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B2657508.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2657512.png)

![5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole](/img/structure/B2657514.png)

![3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B2657517.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)

![N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2657524.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)